molecular formula C10H10O4 B12053451 2-(4-Oxo-4,5,6,7-tetrahydrobenzofuran-5-yl)acetic acid CAS No. 145295-99-4

2-(4-Oxo-4,5,6,7-tetrahydrobenzofuran-5-yl)acetic acid

Cat. No.: B12053451
CAS No.: 145295-99-4
M. Wt: 194.18 g/mol
InChI Key: PLMBFVOFAXJSSW-UHFFFAOYSA-N
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Description

  • Preparation Methods

  • Chemical Reactions Analysis

    • Reactivity : The compound can undergo various reactions:
      • Oxidation : It may be oxidized under appropriate conditions.
      • Substitution : It can participate in substitution reactions.
    • Common Reagents and Conditions : Specific reagents and conditions depend on the desired transformation.
    • Major Products : The products formed from these reactions would vary based on the specific reaction pathway.
  • Scientific Research Applications

    • Chemistry : The compound serves as a building block for the synthesis of more complex molecules.
    • Biology : It may find applications in drug discovery and chemical biology.
    • Medicine : Research into its potential therapeutic properties is ongoing.
    • Industry : Its use in industry remains to be explored .
  • Mechanism of Action

    • Detailed information on the mechanism of action is not readily available. Further research is needed to understand how it exerts its effects.
    • Molecular targets and pathways involved are yet to be fully elucidated.
  • Comparison with Similar Compounds

    • Unfortunately, direct comparisons with similar compounds are scarce in the literature.
    • exploring related structures and their properties could highlight the uniqueness of 2-(4-oxo-4,5,6,7-tetrahydrobenzofuran-5-yl)acetic acid.

    Properties

    CAS No.

    145295-99-4

    Molecular Formula

    C10H10O4

    Molecular Weight

    194.18 g/mol

    IUPAC Name

    2-(4-oxo-6,7-dihydro-5H-1-benzofuran-5-yl)acetic acid

    InChI

    InChI=1S/C10H10O4/c11-9(12)5-6-1-2-8-7(10(6)13)3-4-14-8/h3-4,6H,1-2,5H2,(H,11,12)

    InChI Key

    PLMBFVOFAXJSSW-UHFFFAOYSA-N

    Canonical SMILES

    C1CC2=C(C=CO2)C(=O)C1CC(=O)O

    Origin of Product

    United States

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